

# Application Note: Preparation and Use of DNQX Disodium Salt Stock Solution

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## Compound of Interest

Compound Name: DNQX (disodium salt)

Cat. No.: B12415722

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium salt is a potent and selective competitive antagonist for AMPA ( $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, which are subtypes of ionotropic glutamate receptors.[1][2][3][4] Unlike its freebase form, the disodium salt is highly soluble in water, making it ideal for use in aqueous physiological buffers for in vitro and in vivo studies.[2] It is widely used in neuroscience research to block excitatory neurotransmission mediated by non-NMDA receptors, allowing for the isolation and study of NMDA receptor-dependent phenomena.[3] A common working concentration for blocking excitatory postsynaptic currents (EPSCs) is 10  $\mu$ M.[1][2][5][6]

## Quantitative Data Summary

The key properties of DNQX disodium salt are summarized in the table below. Note that the molecular weight may vary slightly between batches due to hydration.

Property	Value	Reference(s)
Chemical Name	6,7-Dinitroquinoxaline-2,3-dione disodium salt	[5]
Molecular Weight (M.Wt)	296.1 g/mol	[5][7]
Appearance	Brown or dark brown solid	[5][7]
Max Solubility (in water)	100 mM	[2]
IC <sub>50</sub> (AMPA Receptors)	~0.5 µM	[8]
IC <sub>50</sub> (Kainate Receptors)	~0.1 - 2 µM	[8]
Storage (Solid Form)	Desiccate at Room Temperature	[2][7]
Storage (Stock Solution)	Aliquot and store at -20°C for up to 3 months	[1][9]

## Experimental Protocol: Preparation of a 10 mM DNQX Disodium Salt Stock Solution

### Objective:

To prepare a 10 mM concentrated stock solution of DNQX disodium salt in ultrapure water for subsequent dilution into experimental buffers.

### Materials:

- DNQX disodium salt powder (e.g., Tocris, Hello Bio, R&D Systems)
- Nuclease-free or ultrapure water (e.g., Milli-Q or equivalent)
- Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer

- Pipettes and sterile tips
- Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

## Calculations:

To prepare a solution of a specific molarity, use the following formula:

$$\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Final Volume (mL)} \times \text{Molecular Weight (g/mol)} / 1000$$

Example for 1 mL of a 10 mM stock solution:

- Desired Concentration = 10 mM
- Final Volume = 1 mL
- Molecular Weight = 296.1 g/mol

$$\text{Mass (mg)} = 10 \text{ mM} \times 1 \text{ mL} \times 296.1 \text{ g/mol} / 1000 = 2.961 \text{ mg}$$

## Procedure:

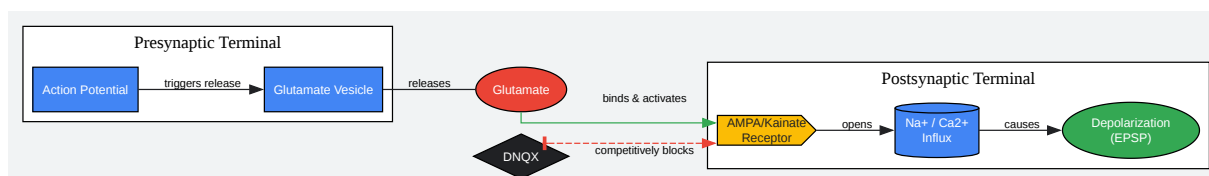
- **Equilibration:** Before opening, allow the vial of DNQX disodium salt to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the hygroscopic powder.
- **Weighing:** Carefully weigh out the calculated amount (e.g., 2.96 mg) of DNQX disodium salt powder and place it into a sterile microcentrifuge tube.
- **Solubilization:** Add the calculated volume of ultrapure water (e.g., 1 mL) to the microcentrifuge tube containing the powder.
- **Mixing:** Close the tube cap tightly and vortex the solution thoroughly for 30-60 seconds. Visually inspect the solution to ensure all the solid has completely dissolved. The solution should be clear.

- Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50  $\mu\text{L}$ ) in sterile microcentrifuge tubes.[9]
- Storage: Clearly label the aliquots with the compound name, concentration (10 mM), and date of preparation. Store the aliquots at  $-20^{\circ}\text{C}$ . [1][2] Stock solutions are stable for at least one to three months when stored properly.[1][9]
- Usage: When ready to use, thaw a single aliquot and dilute it to the final working concentration (e.g., 10  $\mu\text{M}$ ) in your experimental buffer. Equilibrate the solution to room temperature and ensure no precipitate has formed before adding it to your experiment.[1][5]

## Visualizations

### Signaling Pathway Blockade by DNQX

The following diagram illustrates the mechanism by which DNQX antagonizes AMPA/Kainate receptors at the postsynaptic membrane.

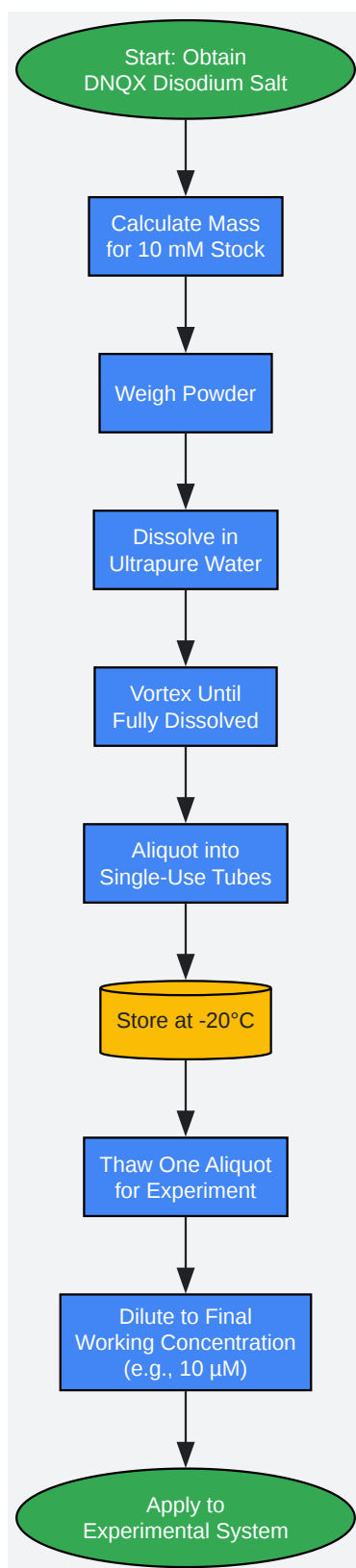


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Caption: DNQX competitively blocks glutamate binding to AMPA/Kainate receptors.

## Experimental Workflow

This diagram outlines the logical flow for preparing and using the DNQX stock solution.



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Caption: Workflow for preparing and using DNQX disodium salt stock solution.

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